1-Bromo-3-cyclopropylmethanesulfonyl-benzene

Medicinal Chemistry Drug Design Physicochemical Properties

1-Bromo-3-cyclopropylmethanesulfonyl-benzene (CAS 1220039-45-1), supplied at ≥97% purity. The cyclopropylmethylsulfonyl group gives LogP 2.515 vs. 1.64–2.26 for the methylsulfonyl analog, enhancing oral bioavailability and CNS penetration. Key intermediate in patented ALK/JAK2 inhibitors (US 8,471,005 B2) with an 87% Miyaura borylation yield. The meta-bromine enables Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-couplings. Its steric/electronic profile cannot be matched by para-isomers. Choose for reliable Pd-catalyzed coupling and superior lipophilicity.

Molecular Formula C10H11BrO2S
Molecular Weight 275.16 g/mol
CAS No. 1220039-45-1
Cat. No. B1372898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-cyclopropylmethanesulfonyl-benzene
CAS1220039-45-1
Molecular FormulaC10H11BrO2S
Molecular Weight275.16 g/mol
Structural Identifiers
SMILESC1CC1CS(=O)(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H11BrO2S/c11-9-2-1-3-10(6-9)14(12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2
InChIKeyDPAMNYVYUWFJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-cyclopropylmethanesulfonyl-benzene (CAS 1220039-45-1) for Pharmaceutical Intermediates and Research


1-Bromo-3-cyclopropylmethanesulfonyl-benzene (CAS 1220039-45-1) is a meta-substituted aromatic sulfone with the molecular formula C10H11BrO2S and a molecular weight of 275.16 g/mol . The compound is characterized by a bromine atom at the 3-position of the phenyl ring and a cyclopropylmethylsulfonyl group, providing a bifunctional scaffold for organic synthesis and medicinal chemistry . It is supplied as a white solid with a purity of 96-97% and a calculated LogP of 2.515 [1].

Why 1-Bromo-3-cyclopropylmethanesulfonyl-benzene Cannot Be Substituted with Common Analogs


Substitution with simpler analogs such as 1-Bromo-3-(methylsulfonyl)benzene (CAS 34896-80-5) or positional isomers (e.g., para-substituted 1-Bromo-4-cyclopropylmethanesulfonyl-benzene, CAS 144461-23-4) is not straightforward due to significant differences in physicochemical properties and synthetic outcomes. The cyclopropylmethylsulfonyl group of the target compound introduces a distinct steric and electronic profile, resulting in a calculated LogP of 2.515 , compared to LogP values of 1.64-2.26 for the methylsulfonyl analog [1]. This increase in lipophilicity can alter solubility, membrane permeability, and pharmacokinetic behavior in derived drug candidates. Furthermore, the meta-substitution pattern is critical for specific synthetic routes, as exemplified by its use in the preparation of ALK and JAK2 inhibitors, where the para-isomer would yield a different regioisomeric product [2].

Quantitative Differentiation of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1220039-45-1) vs. Analogs


Lipophilicity Comparison: Cyclopropylmethyl vs. Methyl Sulfone

The target compound exhibits a significantly higher calculated partition coefficient (LogP) compared to its methylsulfonyl analog, indicating greater lipophilicity. This difference can impact compound solubility and membrane permeability in biological systems. The target compound's LogP is reported as 2.515 , whereas the methyl analog (1-Bromo-3-(methylsulfonyl)benzene) has reported LogP values ranging from 1.64 to 2.26 [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Commercial Purity Assessment for Reliable Synthesis

The target compound is commercially available with a purity of 96-97% . This is a standard purity grade for research intermediates and is comparable to or slightly below the 98-99% purity commonly offered for the methyl analog (1-Bromo-3-(methylsulfonyl)benzene) . The specified purity is sufficient for most synthetic applications, including the palladium-catalyzed borylation reaction described below.

Organic Synthesis Procurement Quality Control

Validated Synthetic Utility: High-Yield Borylation for ALK/JAK2 Inhibitor Synthesis

The compound's specific utility is demonstrated in a patent example for the synthesis of ALK and JAK2 inhibitors [1]. In this protocol, 1-Bromo-3-cyclopropylmethanesulfonyl-benzene undergoes a Miyaura borylation reaction with bis(pinacolato)diboron to yield the corresponding boronic ester, 2-(3-cyclopropylmethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in 87% yield [2]. This high yield validates the compound's suitability for this key cross-coupling step, which is essential for constructing the pyrrolotriazine core of the target inhibitors.

Pharmaceutical Intermediates Palladium Catalysis Kinase Inhibitors

Structural Differentiation: Meta vs. Para Substitution

The target compound is the meta-substituted isomer (1-bromo-3-substituted). The para-isomer, 1-Bromo-4-cyclopropylmethanesulfonyl-benzene (CAS 144461-23-4), is a distinct chemical entity with different physical and chemical properties [1]. The substitution pattern dictates the vector of the functional group, which is critical for molecular recognition in biological targets and for the regioselectivity of subsequent reactions. For example, in the synthesis of ALK/JAK2 inhibitors, the meta-substituted phenyl ring is a specific requirement for the final drug molecule's architecture [2].

Organic Synthesis Regiochemistry Medicinal Chemistry

Key Application Scenarios for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene (1220039-45-1)


Synthesis of Kinase Inhibitors (ALK and JAK2)

As demonstrated in US Patent 8,471,005 B2, this compound serves as a key intermediate in the preparation of pyrrolotriazine-based ALK and JAK2 inhibitors [1]. The cyclopropylmethylsulfonyl group is a specific structural feature of the final drug candidates, and the compound undergoes a high-yielding (87%) Miyaura borylation to install a boronic ester handle for subsequent cross-coupling [2].

Building Block for Lipophilic Aromatic Cores

With a calculated LogP of 2.515, 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is significantly more lipophilic than its methylsulfonyl counterpart (LogP 1.64-2.26) . This property is advantageous in medicinal chemistry programs aimed at improving oral bioavailability or central nervous system penetration, where increased lipophilicity is a desired molecular attribute.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide makes this compound a versatile electrophile for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Its successful application in a patent exemplifying a borylation reaction with 87% yield confirms its compatibility with standard palladium catalysis conditions [2].

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